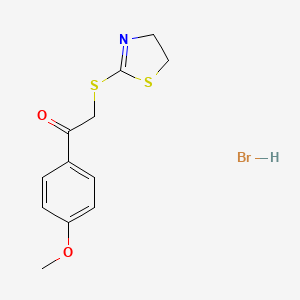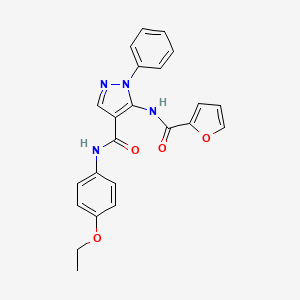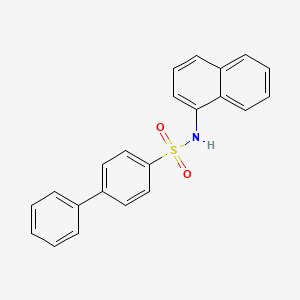
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide
Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide involves the inhibition of bacterial and fungal enzymes that are essential for their survival. It has been found to target the cell membrane and disrupt the metabolic processes of these microorganisms, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits minimal toxicity towards mammalian cells, making it a safe candidate for drug development. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide in lab experiments include its high potency and selectivity towards microorganisms, as well as its low toxicity towards mammalian cells. However, its limited solubility in water may pose a challenge in certain experiments.
Future Directions
There are several future directions for the research and development of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide. These include:
1. Further optimization of the synthesis method to obtain higher yields and purity of the compound.
2. Investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders.
3. Development of new derivatives of the compound with enhanced potency and selectivity towards specific microorganisms.
4. Exploration of its potential applications in the development of new materials, such as antimicrobial coatings and nanoparticles.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its antibacterial, antifungal, and antiviral properties, as well as its low toxicity towards mammalian cells, make it a promising candidate for drug development. Further research is needed to fully explore its potential applications and develop new derivatives of the compound with enhanced properties.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2.BrH/c1-15-10-4-2-9(3-5-10)11(14)8-17-12-13-6-7-16-12;/h2-5H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXTTKTCDAFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NCCS2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-iodo-4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3615456.png)

![2-[(4-chlorophenyl)thio]-N-9H-fluoren-2-ylacetamide](/img/structure/B3615477.png)

![2,4-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3615503.png)
![5-(4-bromophenyl)-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B3615520.png)
![3-chloro-N-[4-(diethylamino)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3615532.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3615535.png)
![3-(4-morpholinylcarbonothioyl)-1-[2-(1-naphthyloxy)ethyl]-1H-indole](/img/structure/B3615542.png)
![1-[2-(1-naphthyloxy)ethyl]-3-(1-pyrrolidinylcarbonothioyl)-1H-indole](/img/structure/B3615551.png)
![N-cyclohexyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3615558.png)
![6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3615564.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3615572.png)